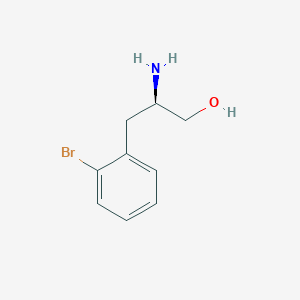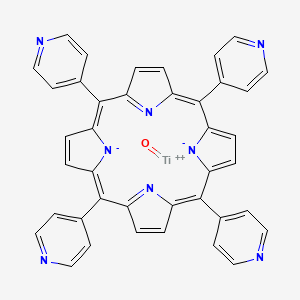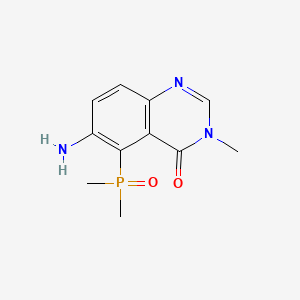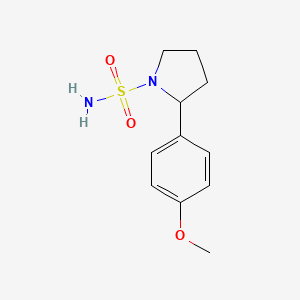
2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide is a compound that features a pyrrolidine ring, a methoxyphenyl group, and a sulfonamide group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide typically involves the reaction of 4-methoxyphenylamine with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 2-(4-Hydroxyphenyl)pyrrolidine-1-sulfonamide.
Reduction: 2-(4-Methoxyphenyl)pyrrolidine-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)pyrrolidine-1-sulfonamide: Similar structure but with a methylsulfonyl group instead of a methoxy group.
2-(4-Hydroxyphenyl)pyrrolidine-1-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group
Uniqueness
2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets .
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-6-4-9(5-7-10)11-3-2-8-13(11)17(12,14)15/h4-7,11H,2-3,8H2,1H3,(H2,12,14,15) |
Clave InChI |
IPAWDTXCQAEZRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCCN2S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)

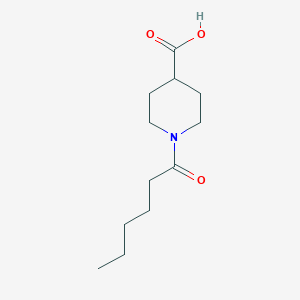
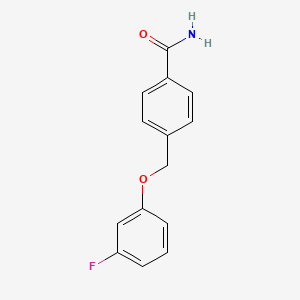

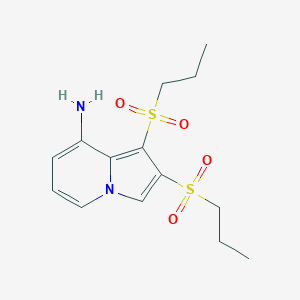
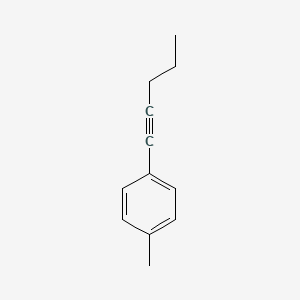
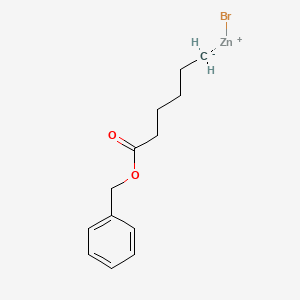
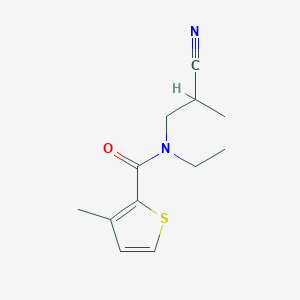
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)

